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Compound of Interest

Compound Name: Raf265

Cat. No.: B1314548

Introduction: Raf265 (also known as CHIR-265) is an orally bioavailable, small-molecule multi-
kinase inhibitor with significant potential in oncology. Developed as a potent inhibitor of both the
RAF signaling pathway and vascular endothelial growth factor receptor 2 (VEGFR-2), Raf265
targets two critical pathways involved in tumor growth, proliferation, and angiogenesis. This
dual mechanism of action suggests its potential efficacy across a range of human cancers,
particularly those driven by mutations in the Ras/Raf/MEK/ERK pathway, such as melanoma.
This document provides a detailed overview of Raf265, its mechanism of action, preclinical
efficacy, and clinical findings, tailored for researchers and drug development professionals.

Mechanism of Action: Dual Pathway Inhibition

Raf265 exerts its antineoplastic effects by concurrently inhibiting two major signaling cascades:
the RAF/MEK/ERK pathway, which is central to cell proliferation and survival, and the VEGFR-
2 pathway, a key mediator of angiogenesis.

» RAF Kinase Inhibition: Raf265 is a potent inhibitor of several RAF kinase isoforms, including
B-Raf, mutant B-Raf (V600E), and C-Raf. The B-Raf V60OE mutation is a known oncogenic
driver in approximately 60% of human melanomas. By binding to and inhibiting these
kinases, Raf265 blocks the downstream phosphorylation of MEK and ERK, leading to cell
cycle arrest, induction of apoptosis, and a reduction in tumor cell proliferation.

e VEGFR-2 Inhibition: The compound also potently inhibits VEGFR-2, disrupting the signaling
cascade initiated by VEGF. This action hinders the formation of new blood vessels
(angiogenesis) that tumors require to grow and metastasize. In xenograft models with wild-
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type Ras/Raf, the antitumor activity of Raf265 appears to be primarily driven by this anti-
angiogenic effect, as evidenced by decreased vessel density.

The dual inhibition of these pathways offers a comprehensive approach to cancer therapy,
simultaneously targeting tumor cell-intrinsic proliferation signals and the tumor's supportive
microenvironment.
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Caption: Dual inhibitory mechanism of Raf265 on the MAPK/ERK and VEGFR-2 pathways.

Preclinical Data

The antitumor activity of Raf265 has been characterized in a variety of preclinical models,
including biochemical assays, cell-based assays, and in vivo xenograft studies.

In Vitro Kinase and Cellular Inhibition

Raf265 demonstrates potent inhibition against key kinases in both cell-free and cell-based
environments. The compound is particularly effective against the B-Raf V600E mutant, which is
a key therapeutic target.

Target Assay Type IC50 / EC50 (nM) Reference
B-Raf (V600E) Biochemical 0.5

Cell-based 140

B-Raf (Wild Type) Biochemical 70

C-Raf Biochemical 19

VEGFR-2 Cell-free 30

Cell-based 190

c-Kit Cell-based 1100

PDGFRp Cell-based 790

Table 1: In vitro inhibitory activity of Raf265 against various kinases.

In cell proliferation assays, the sensitivity of tumor cells to Raf265 correlates with their B-Raf
mutation status; cells with mutant B-Raf are the most sensitive. For instance, in HT29 (B-Raf
V600E) and MDAMB231 (B-Raf G464V) cells, Raf265 shows inhibitory activity with an IC50 of
510 10 uM.

In Vivo Antitumor Activity
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In vivo studies using xenograft models have confirmed the antitumor efficacy of Raf265. The

compound has been shown to induce tumor regression, particularly in models with B-Raf

mutations.

Cancer Type Model

Treatment

Outcome Reference

Orthotopic
Melanoma o
patient implants

40 mg/kg, daily
for 30 days

41% of tumors (7
of 17) showed
>50% reduction
in growth.
Responders
were
predominantly B-
Raf wild-type (5
of 7).

HCT116

Xenografts

Colorectal

Cancer

12 mg/kg

71% to 72%
tumor volume
inhibition (TVI1%).

A375M

Xenografts

Melanoma

100 mg/kg (oral)

Inhibition of FDG
accumulation
and decreased

tumor volumes.

Table 2: Summary of in vivo efficacy of Raf265 in xenograft models.

In B-Raf mutant tumors, Raf265-induced regression is associated with decreased

phosphorylation of MEK and modulation of cell-cycle markers like p27, cyclin D1, and Ki67. In

B-Raf wild-type models, its efficacy is linked more closely to the inhibition of angiogenesis.

Experimental Protocols
Preclinical Orthotopic Melanoma Xenograft Model

A key preclinical study utilized an orthotopic implant model to evaluate Raf265's effectiveness

in a setting that more closely mimics clinical disease.

Experimental Design:
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Tumor Acquisition: Advanced metastatic melanoma tumors were obtained from 34 patients.
Implantation: Tumor tissues were orthotopically implanted into nude mice.

Tumor Growth & Cohort Selection: Of the 34 patient tumors, 17 successfully grew in mice
and were used for the drug response evaluation.

Treatment: Mice bearing established tumors were treated with Raf265 at a dose of 40 mg/kg
daily for 30 days.

Endpoint Analysis: The primary endpoint was tumor growth inhibition. Secondary analyses
included the evaluation of MEK/ERK phosphorylation, proliferation markers (Ki-67, Cyclin
D1), and apoptosis markers via tissue microarray analysis. Genetic mutation profiles (e.g., B-
Raf, N-Ras) were correlated with drug response.
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Orthotopic Xenograft Protocol
1. Obtain fresh metastatic
melanoma tumors from patients

l

2. Orthotopically implant
tumor tissue into nude mice

l

3. Monitor for successful
tumor engraftment and growth

l

4. Randomize tumor-bearing mice
into treatment cohorts

l

5. Administer Raf265 (40 mg/kg/day)
or vehicle for 30 days

l

6. Measure tumor volume
and assess response

l

7. Analyze tumors for biomarkers
(PMEK, Ki-67, etc.)

Click to download full resolution via product page

Caption: Workflow for the preclinical evaluation of Raf265 in patient-derived xenografts.

Clinical Studies
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Raf265 has been evaluated in a first-in-human, Phase I/1l, open-label, dose-escalation study in
patients with locally advanced or metastatic melanoma, irrespective of their B-Raf mutation
status (NCT00304525).

Study Design and Objectives

The primary goals of the study were to determine the maximum tolerated dose (MTD), dose-
limiting toxicities (DLTSs), safety profile, and pharmacokinetics of orally administered Raf265.
The trial enrolled 77 patients, of whom 39 (51%) had B-Raf-mutant melanoma and 33 (43%)
had B-Raf wild-type disease.

Clinical Findings
The study established an MTD of 48 mg once daily. Raf265 demonstrated antitumor activity in

patients with both B-Raf-mutant and B-Raf wild-type melanoma, a distinguishing feature
compared to more selective B-Raf V60OE inhibitors.
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Parameter

Finding Reference

Patient Population

77 patients with
advanced/metastatic
melanoma (51% B-Raf mutant,
43% B-Raf wild-type).

Maximum Tolerated Dose
(MTD)

48 mg once daily, continuous

dosing.

Pharmacokinetics

Long serum half-life of

approximately 200 hours.

Objective Response Rate
(ORR)

12.1% (8 of 66 evaluable
patients) had an objective
response. This included one
complete response (in a B-Raf
WT patient) and seven partial

responses.

Metabolic Response

20.7% (12 of 58 evaluable
patients) showed a partial
metabolic response as
measured by FDG-PET

imaging.

Pharmacodynamics

On-treatment tumor biopsies
showed dose-dependent
inhibition of p-ERK. A
significant increase in
placental growth factor and a
decrease in soluble VEGFR-2
were observed, confirming
target engagement of the

angiogenic pathway.

Common Adverse Events
(AEs)

Fatigue (52%), diarrhea (34%),
weight loss (31%), and

vitreous floaters (27%).
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Overall rate was 53.2%. At
o higher doses,
Grade 3/4 Toxicities ]
thrombocytopenia and

diarrhea were notable.

Table 3: Summary of Phase I/1l Clinical Trial Results for Raf265 in Melanoma.

Conclusion

Raf265 is a dual RAF/VEGFR-2 inhibitor that has demonstrated antitumor activity in both
preclinical models and clinical trials for melanoma. Its ability to target both the primary tumor
cell proliferation pathway and angiogenesis provides a strong rationale for its use in oncology.
Notably, its clinical activity in both B-Raf-mutant and B-Raf wild-type melanoma patients
suggests a broader therapeutic potential than inhibitors selective for only the B-Raf V600E
mutation. While the observed response rates and toxicity profile at tolerable doses have
presented challenges, the study of Raf265 provides a valuable framework for the ongoing
development of pan-RAF inhibitors and combination therapies targeting angiogenesis in cancer
treatment.

 To cite this document: BenchChem. [The Role of Raf265 in Oncology: A Technical Guide].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1314548#what-is-the-role-of-raf265-in-oncology]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b1314548?utm_src=pdf-body
https://www.benchchem.com/product/b1314548?utm_src=pdf-body
https://www.benchchem.com/product/b1314548?utm_src=pdf-body
https://www.benchchem.com/product/b1314548#what-is-the-role-of-raf265-in-oncology
https://www.benchchem.com/product/b1314548#what-is-the-role-of-raf265-in-oncology
https://www.benchchem.com/product/b1314548#what-is-the-role-of-raf265-in-oncology
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1314548?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1314548?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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